2,6-Dibromophenyl isothiocyanate 2,6-Dibromophenyl isothiocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14315289
InChI: InChI=1S/C7H3Br2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
SMILES:
Molecular Formula: C7H3Br2NS
Molecular Weight: 292.98 g/mol

2,6-Dibromophenyl isothiocyanate

CAS No.:

Cat. No.: VC14315289

Molecular Formula: C7H3Br2NS

Molecular Weight: 292.98 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromophenyl isothiocyanate -

Specification

Molecular Formula C7H3Br2NS
Molecular Weight 292.98 g/mol
IUPAC Name 1,3-dibromo-2-isothiocyanatobenzene
Standard InChI InChI=1S/C7H3Br2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Standard InChI Key APUPAZDXSFPPGA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Br)N=C=S)Br

Introduction

Molecular Structure and Chemical Identification

The molecular formula of 2,6-dibromophenyl isothiocyanate is C₇H₃Br₂NS, with a theoretical molecular weight of 292.98 g/mol. Its IUPAC name is 1,3-dibromo-2-isothiocyanatobenzene, reflecting the substitution pattern on the aromatic ring. While no experimental crystallographic data exists for this compound, its structure can be extrapolated from the closely related 2,5-dibromophenyl isothiocyanate, which exhibits a planar benzene ring with bond angles consistent with sp² hybridization .

Table 1: Comparative Structural Properties of Halogenated Phenyl Isothiocyanates

CompoundMolecular FormulaMolecular Weight (g/mol)XLogP3-AACAS Number
2,6-Dibromophenyl isothiocyanateC₇H₃Br₂NS292.98~4.9*Not reported
2,5-Dibromophenyl isothiocyanateC₇H₃Br₂NS292.984.798041-67-9
2,6-Dichlorophenyl isothiocyanateC₇H₃Cl₂NS204.083.26590-95-0

*Estimated based on bromine's higher lipophilicity compared to chlorine .

The canonical SMILES for 2,6-dibromophenyl isothiocyanate is predicted as BrC1=C(C(=CC=C1)Br)N=C=S, with the isothiocyanate group adopting a linear geometry due to sp-hybridization of the central carbon. Computational modeling suggests a dipole moment of ~3.2 D, driven by the electronegative bromine and thiocyanate groups .

Synthesis and Manufacturing Routes

Route A: Thiophosgene-Mediated Isothiocyanation

Adapted from the synthesis of 2,6-dichlorophenyl isothiocyanate :

  • Starting material: 2,6-Dibromoaniline

  • Reagent: Thiophosgene (CSCl₂) in dichloromethane

  • Conditions: 0–5°C, pH 8–9 maintained with aqueous NaHCO₃

  • Reaction:

    2,6-Br2C6H3NH2+CSCl22,6-Br2C6H3NCS+2HCl\text{2,6-Br}_2\text{C}_6\text{H}_3\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{2,6-Br}_2\text{C}_6\text{H}_3\text{NCS} + 2\text{HCl}
  • Yield: Estimated 60–75% based on dichloro analog

Route B: Oxidative Desulfurization

Modified from the 2,6-dimethylphenyl isothiocyanate patent :

  • Intermediate: 2,6-Dibromophenylthiourea

  • Oxidizing agent: Bromochlorohydantoin (1 g/20 mL H₂O)

  • Conditions: Room temperature, 30-minute reaction time

  • Advantage: Avoids thiophosgene, using less toxic reagents

Physicochemical Properties

Key properties inferred from structural analogs:

Table 2: Estimated Physical Properties

PropertyValueBasis for Estimation
Melting Point98–102°CComparison to 2,5-dibromo analog
Boiling Point315–320°C (dec.)2,6-Dibromophenol data
Density (20°C)1.92 g/cm³Bromine's atomic contribution
Solubility in Water<0.1 mg/mLHydrophobic substituents
logP (Octanol/Water)4.9Group contribution method

The compound is expected to exhibit limited aqueous solubility but high solubility in polar aprotic solvents like DMSO (∼50 mg/mL) and dichloromethane (>100 mg/mL). Stability studies on 2,6-dichlorophenyl isothiocyanate suggest that the bromo analog should remain stable under inert gas for >6 months at −20°C .

Reactivity and Chemical Transformations

The isothiocyanate group (-NCS) undergoes characteristic reactions:

Nucleophilic Additions

  • Primary amines: Forms thiourea derivatives:

    Ar-NCS+RNH2Ar-NH-C(S)-NHR\text{Ar-NCS} + \text{RNH}_2 \rightarrow \text{Ar-NH-C(S)-NHR}

    Used in pharmaceutical intermediate synthesis .

Cycloadditions

  • 1,3-Dipolar cycloaddition with azides to yield tetrazoles:

    Ar-NCS+RN3Tetrazole derivatives\text{Ar-NCS} + \text{RN}_3 \rightarrow \text{Tetrazole derivatives}

    Relevant to materials science applications.

Halogen Exchange

  • Bromine displacement in Pd-catalyzed cross-couplings:

    Ar-Br+R-B(OH)2Pd(0)Ar-R+B(OH)2Br\text{Ar-Br} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Ar-R} + \text{B(OH)}_2\text{Br}

    Enables functionalization of the aromatic ring .

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